molecular formula C₂₂H₃₀N₂O₄S B1662709 N-(3-(3-(Piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide CAS No. 108498-50-6

N-(3-(3-(Piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide

Cat. No. B1662709
M. Wt: 418.6 g/mol
InChI Key: IWLUMUDDKHJJPB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if available.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes understanding the bonding, functional groups, and stereochemistry of the molecule.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound can undergo. It includes understanding the reactivity of the compound and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Gastric Anti-Secretory and Gastroprotective Activities

This compound, a derivative of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide, has shown promising results in gastric anti-secretory and gastroprotective activities. Research indicates that the furfurylsulfinyl function is essential for gastroprotection. A study by Hirakawa et al. (1998) highlighted the synthesis of various acetamide derivatives, including the furfurylsulfinyl version, which exhibited notable histamine H2 receptor antagonistic activity, a crucial factor in treating peptic ulcers.

Histamine H2 Receptor Antagonism

Continued research by Sekine et al. (1998) on N-phenoxypropylacetamide derivatives, including the N-(3-(3-(Piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide, confirmed its potent histamine H2-receptor antagonistic activity. This antagonistic action is instrumental in reducing gastric acid secretion, which is a critical factor in developing gastric ulcers.

Antiulcer Agents

Investigations into N-phenoxypropylacetamide derivatives, including N-(3-(3-(1-Piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide, revealed both gastric acid antisecretory and cytoprotective properties. A study by Ueda et al. (1990) identified the compound as a potential antiulcer agent due to its dual action in reducing gastric acid secretion and protecting gastric mucosa.

Inhibition of Acid Secretion and Gastric Ulcer Formation

Tarutani et al. (1985) conducted studies on TZU-0460, a similar compound, which showed a substantial inhibitory effect on acid secretion and gastric ulcer formation in animal models. This research provides insight into the potential of N-(3-(3-(Piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide for similar applications.

Structural Requirements for Histamine H2-Receptor Antagonism

Research on the structural analogues of roxatidine, including 2-acetoxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide, highlighted the significance of molecular structure in histamine H2-receptor antagonism. Studies by Ichikawa et al. (1997) showed that certain structural features are essential for stimulating mucin biosynthesis in the stomach, an important factor in mucosal protection.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLUMUDDKHJJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910747
Record name 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide

CAS RN

108498-50-6
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108498-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frg 8701
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-[3-(3-formylphenoxy)propyl]-2-(furfurylsulfinyl)acetamide (13.85 g) was dissolved in 150 ml of ethanol, and while 5.06 g of piperidine was added dropwise, the mixture was stirred at room temperature for 15 hours. The reaction solution was cooled with ice, and 1.5 g of sodium borohydride was added. The mixture was stirred for 5 hours. 1N-HCl was added to the reaction solution to make it acidic, and the solvent was evaporated. The residue was poured into water and extracted with ethyl acetate. The aqueous layer was made basic by adding anhydrous sodium carbonate, and extracted with ethyl acetate. The organic layer was washed successively with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol=95/5) to give 8.80 g (yield 53%) of N-{3-[3-(piperidinomethyl)phenoxy] propyl]-2-(furfurylsulfinyl) acetamide.
Name
N-[3-(3-formylphenoxy)propyl]-2-(furfurylsulfinyl)acetamide
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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